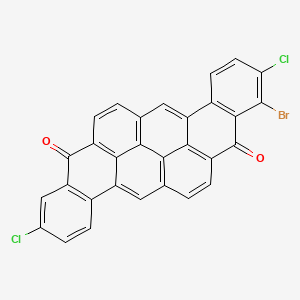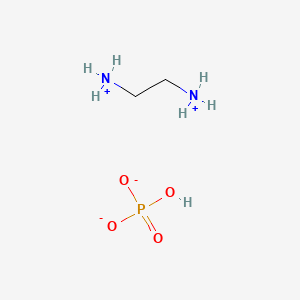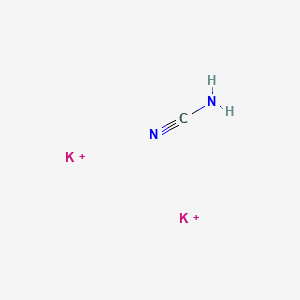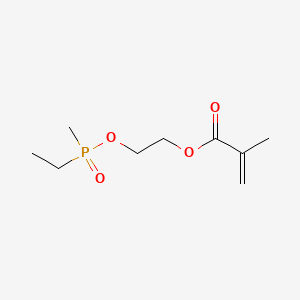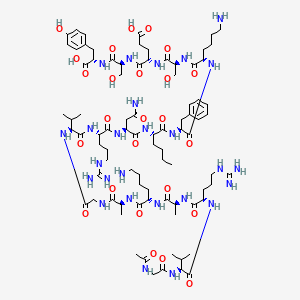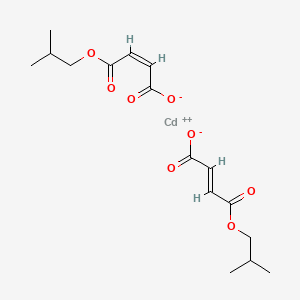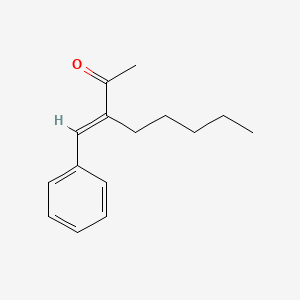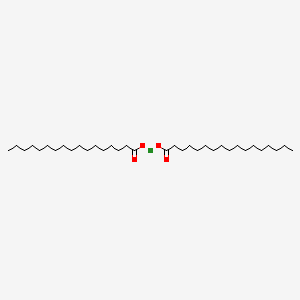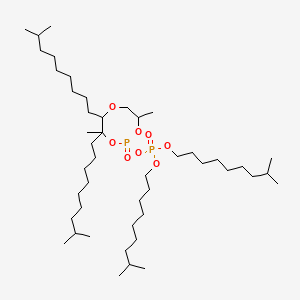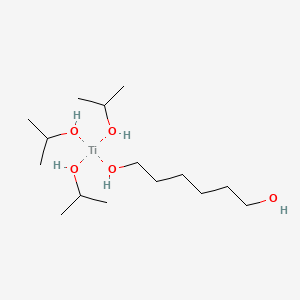
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium is a titanium-based organometallic compound with the molecular formula C15H34O5Ti.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with hexane-1,6-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Ti(OiPr)4} + \text{C_6H{14}(OH)_2} \rightarrow \text{this compound} + \text{3 iPrOH} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes. These products have diverse applications in catalysis, materials science, and other fields .
Scientific Research Applications
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide (Ti(OiPr)_4): A precursor for the synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium.
Titanium dioxide (TiO_2): A common oxidation product of this compound.
Titanium tetrachloride (TiCl_4): Another titanium-based compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its combination of hexane-1,6-diol and isopropoxide ligands provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
94277-49-3 |
|---|---|
Molecular Formula |
C15H38O5Ti |
Molecular Weight |
346.33 g/mol |
IUPAC Name |
hexane-1,6-diol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H14O2.3C3H8O.Ti/c7-5-3-1-2-4-6-8;3*1-3(2)4;/h7-8H,1-6H2;3*3-4H,1-2H3; |
InChI Key |
DOISPMDGKGKONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.C(CCCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



